molecular formula C10H7F3N2O B11878511 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B11878511
M. Wt: 228.17 g/mol
InChI Key: NYUKXKWCTGGDQO-UHFFFAOYSA-N
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Description

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 7-position and an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, leveraging the same principles as laboratory synthesis but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These include compounds with various substituents at different positions on the imidazo[1,2-a]pyridine core.

    Trifluoromethylated heterocycles: Compounds with trifluoromethyl groups on different heterocyclic cores.

Uniqueness

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is unique due to the specific positioning of the trifluoromethyl and ethanone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-6(16)8-5-14-9-4-7(10(11,12)13)2-3-15(8)9/h2-5H,1H3

InChI Key

NYUKXKWCTGGDQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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